5-deoxy-L-ribose

Übersicht

Beschreibung

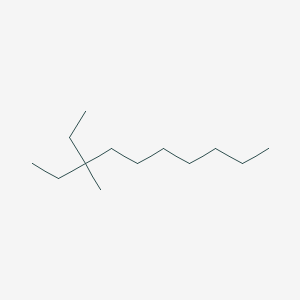

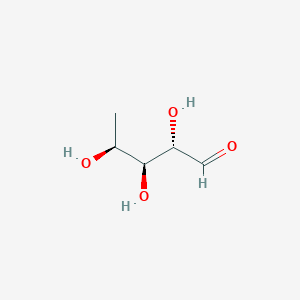

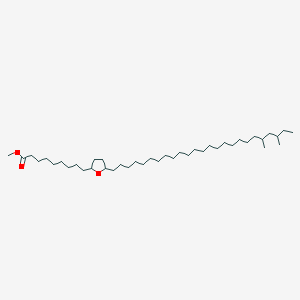

5-deoxy-L-ribose is a derivative of the ribose sugar where the 5-hydroxyl group is absent. This structural modification gives it unique properties and makes it a subject of interest in the synthesis of various analogs that can be used in biochemical and pharmaceutical applications. The papers provided discuss different synthetic approaches and derivatives of this compound, highlighting its versatility in chemical synthesis .

Synthesis Analysis

The synthesis of this compound and its derivatives is a key area of research. In one study, the compound methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside was synthesized through the Birch reduction of 2-methyl-3-furoic acid . Another research paper describes the preparation of a precursor to a hydroxymethylene analog of d-ribose 5-phosphate, which is a 5-deoxy-5-(dihydroxyphosphinoyl)hydroxymethyl derivative, highlighting the potential for creating phosphate analogs . Additionally, a stereospecific synthesis of L-deoxyribose was achieved using inexpensive D-galactose, demonstrating an efficient route to obtain L-deoxyribose and its ribosides .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of the 5-hydroxyl group, which is typically present in ribose. This structural difference is crucial for the synthesis of various analogs and derivatives. The papers discuss compounds where the 5-deoxy structure has been modified further, such as the introduction of a hydroxymethyl group or the creation of isopropylidene derivatives . These modifications can significantly alter the reactivity and interaction of the sugar with other molecules.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is explored through various reactions. For instance, the synthesis of ribofuranoside derivatives involves the use of Birch reduction, a method that can reduce aromatic rings to cyclohexadienes . The preparation of phosphate analogs involves the incorporation of a phosphonic acid residue, which can mimic the function of natural phosphates in biochemical pathways . The stereospecific synthesis of L-deoxyribose and its ribosides involves key steps such as deoxygenation and inversion of hydroxy groups, which are critical for the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The absence of the 5-hydroxyl group and the introduction of other functional groups can affect properties such as solubility, reactivity, and the ability to form bonds with other molecules. These properties are essential for the potential use of these compounds in medicinal chemistry and as tools in molecular biology. The papers do not provide explicit details on the physical properties but focus on the synthesis and potential applications of the derivatives .

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Enzymatic Activity

5-deoxy-L-ribose is significant in the field of biosynthesis, especially in the study of enzymes like 2-deoxy-d-ribose 5-phosphate aldolase (DERA). DERA is crucial for the synthesis of 2-deoxysugars, which have a wide range of applications, including drug manufacturing. Innovations in enzyme activity, especially through mutation and whole-cell transformation strategies, have led to significant improvements in the yield of 2-deoxy-d-ribose, demonstrating its potential for large-scale production. Additionally, these advances have also facilitated the efficient production of other sugars like 2-deoxy-d-altrose, 2-deoxy-l-xylose, and 2-deoxy-l-ribose (Li et al., 2015).

Synthetic Methods and Applications

The synthesis of 2-deoxy-L-ribose, a key intermediate in the synthesis of L-nucleosides, has been a subject of extensive research. Various synthetic methods have been developed and refined, utilizing starting materials such as L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone. The progress in these synthetic methods underscores the importance of this compound in the synthesis of complex molecules (You, 2007).

Industrial Biocatalyst Applications

This compound is relevant in the context of industrial biocatalysts like DERA, which is involved in forming C–C bonds to generate multiple chiral centers. This makes it an important route for producing key chiral compounds. Despite challenges like low activity and poor stability, advancements in biotechnology, including the cloning of new DERAs from extremophilic microorganisms and rational design engineering, have significantly enhanced the practical applications of DERA in large-scale production (Fei et al., 2017).

Catalytic Activity and Enzyme Mimics

Research has also explored the catalytic activity of polymers containing ribose rings, highlighting the potential of this compound and its derivatives in enzyme mimicry. These polymers have demonstrated the ability to catalyze a variety of reactions, including the hydrolysis and esterification of substrates, attributing their catalytic activity to the vic-cis-diols of riboses on polymer chains. This attribute showcases the biochemical significance and potential applications of this compound in mimicking enzyme activities (Han et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future of 5-deoxy-L-ribose lies in its potential applications in the pharmaceutical industry . It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs . Furthermore, the biotechnological production of L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches .

Eigenschaften

IUPAC Name |

(2S,3S,4S)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595358 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18555-65-2 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-deoxy-L-ribose interact with ammonium molybdate, and what is the structural significance of this interaction?

A1: [] this compound, in its acyclic hydrated form, interacts with ammonium molybdate to form binuclear tetradentate molybdate complexes. This interaction occurs in aqueous solutions. Interestingly, the this compound adopts a "sickle" conformation when integrated into this complex. This is in contrast to the "zigzag" conformation seen with other sugars like D-threose and 5-deoxy-L-arabinose when they form similar complexes. [] (https://www.semanticscholar.org/paper/c8781a22be459accb87598111feac173e9138de9)

Q2: Can this compound be used as a starting material for complex molecule synthesis? Can you give an example?

A2: Yes, this compound serves as a valuable chiral building block in organic synthesis. [] It's been successfully employed as a key intermediate in the synthesis of (-)-Biopterin. This synthesis strategy leverages the readily available D-ribose, which is transformed into this compound. This transformation involves a highly stereoselective Grignard reaction using methylmagnesium iodide on the 2,3-O-cyclohexylidene-D-ribose derivative. [] (https://www.semanticscholar.org/paper/efa844cb8d7eb83bdadc223ba57a824c4fed5951)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)